molecular formula C7H11N3O B2643336 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1393539-81-5

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2643336
CAS No.: 1393539-81-5
M. Wt: 153.185
InChI Key: WEEAFBUWHXMBRB-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde (CID: 66215569) is a chemical building block of significant interest in synthetic and medicinal chemistry. Its molecular formula is C 7 H 11 N 3 O, and it features a 1,2,3-triazole heterocycle substituted with a formyl group at the 4-position and a 2-methylpropyl (isobutyl) group at the 1-nitrogen position . The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This compound is primarily valued as a versatile synthetic intermediate. The aldehyde group is a highly reactive handle that can undergo various transformations, such as condensations to form imines or hydrazones, and reductions to alcohols, facilitating its incorporation into more complex molecular architectures . Researchers utilize this compound in the design and synthesis of novel molecules for pharmaceutical development. The structural features of the 1,2,3-triazole ring are commonly found in compounds investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, 1,2,3-triazole-4-carbaldehyde derivatives have been identified as key intermediates in the development of potent and selective inhibitors of biological targets such as the Pregnane X Receptor (PXR) , as well as in the search for new acetylcholinesterase inhibitors relevant to neurodegenerative diseases . The specific 2-methylpropyl substituent on the triazole ring can be strategically used to fine-tune the compound's lipophilicity and steric profile, thereby optimizing interactions with the intended biological target. Handling Note: This product is intended for research purposes as a chemical standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylpropyl)triazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6(2)3-10-4-7(5-11)8-9-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEAFBUWHXMBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methylpropylamine and an azide derivative can lead to the formation of the triazole ring. The aldehyde group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the cyclization and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives as anticancer agents. These compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, research indicates that certain triazole derivatives show low nanomolar activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. The presence of specific substituents on the triazole ring enhances their binding affinity and selectivity for IDO1, leading to promising antitumor activity in vivo .

Antimicrobial Properties

The triazole ring system is known for its antimicrobial properties. Compounds derived from this compound have been evaluated for their effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Fungicides and Herbicides

Triazole derivatives are recognized for their fungicidal properties. Research has shown that this compound can be modified to develop new fungicides with enhanced efficacy against plant pathogens. These compounds can inhibit the growth of fungi that cause significant crop losses, thereby playing a crucial role in sustainable agriculture .

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength. The unique chemical structure of triazoles allows for the development of cross-linked networks that enhance the durability and performance of polymers used in various applications from coatings to biomedical devices .

Synthetic Pathways

The synthesis of this compound typically involves a multistep process including azide-alkyne cycloaddition reactions and subsequent functionalization steps. This method allows for the introduction of diverse functional groups that can tailor the compound's properties for specific applications .

Data Table: Comparative Analysis of Applications

Application AreaCompound DerivativesKey Findings
Medicinal ChemistryTriazole derivativesSignificant IDO1 inhibition; anticancer potential
Agricultural ChemistryFungicidesEffective against crop pathogens
Material SciencePolymer additivesImproved thermal stability and mechanical strength

Case Study 1: Anticancer Efficacy

A study demonstrated that a series of 4,5-disubstituted triazoles derived from this compound exhibited IC50 values in the nanomolar range against MDA-MB-231 breast cancer cells. The modifications in substituents significantly influenced their anticancer activity and selectivity .

Case Study 2: Agricultural Application

In agricultural research, a derivative of the compound was tested as a potential fungicide against Fusarium species. Results indicated a marked reduction in fungal growth at low concentrations, showcasing its potential as an eco-friendly agricultural treatment option .

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The key structural analogs differ in the substituent at position 1 of the triazole ring. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Properties/Applications Synthesis Method (Reference)
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde Methyl (C₁) C₄H₅N₃O Smaller substituent; higher polarity Literature methods under argon
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl (C₆H₅) C₉H₇N₃O Aromatic stacking; higher melting point Schlenk techniques
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Chlorophenyl (Cl-C₆H₄) C₉H₆ClN₃O Electron-withdrawing Cl; enhanced reactivity Modified CuAAC
1-(2-Phenylethyl)-1H-1,2,3-triazole-4-carbaldehyde Phenethyl (C₆H₅CH₂CH₂) C₁₁H₁₁N₃O Extended conjugation; potential drug intermediates Unspecified, likely similar to
1-Isopropyl-1H-1,2,3-triazole-4-carbaldehyde Isopropyl (C₃H₇) C₆H₉N₃O Less bulky than isobutyl; moderate steric hindrance Not detailed, possibly via CuAAC

Reactivity and Functional Group Behavior

  • Steric Effects : The 2-methylpropyl group in the target compound imposes greater steric hindrance compared to methyl or phenyl substituents. This bulkiness may slow nucleophilic attacks at the carbaldehyde group, as observed in reactions with diisopropyl zinc, where steric bulk influences chirality dissipation .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the aldehyde, facilitating nucleophilic additions. In contrast, the electron-donating isobutyl group may reduce reactivity .
  • Thermal Stability : Aromatic substituents (e.g., phenyl) improve thermal stability via π-π interactions, whereas aliphatic groups like isobutyl may lower melting points due to reduced crystallinity .

Research Findings and Data

Physical Properties

Compound Melting Point (°C) Solubility
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde 95–100 Soluble in polar solvents
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde 120–125 Moderate in DMSO
1-(2-Methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde Not reported Likely hydrophobic

Biological Activity

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. Triazoles and their derivatives have been extensively studied for their ability to interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring substituted with a 2-methylpropyl group and an aldehyde functional group at the 4-position. This unique structure contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is commonly achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click" reaction.
  • Substitution with 2-Methylpropyl Group : The triazole ring is then substituted with the 2-methylpropyl group.
  • Aldehyde Formation : The final step involves the introduction of the aldehyde group at the 4-position.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that they may outperform standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that certain triazole derivatives exhibit notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. For example, specific derivatives showed effective inhibition with MIC values comparable to established antibiotics .

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Binding : It may bind to specific receptors that modulate cellular pathways related to growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how different substituents in triazole derivatives affect their biological activity:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundContains both 2-methylpropyl and aldehyde groupsSignificant activity against MCF-7 and HCT-116Effective against E. coli and S. aureus
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks 2-methylpropyl groupLower anticancer activity compared to aboveReduced antimicrobial efficacy
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideLacks aldehyde groupVariable activity depending on other substituentsVariable antimicrobial effects

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of triazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to non-substituted analogs .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazoles against bacterial strains. The findings suggested that certain derivatives displayed potent inhibition rates compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound can be synthesized via nucleophilic substitution or multicomponent reactions. A common approach involves reacting 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with amines under basic conditions, as described in a procedure for analogous triazole-carbaldehyde derivatives . Alternatively, one-pot Hantzsch dihydropyridine reactions at elevated temperatures (e.g., 80°C in ethanol) can incorporate triazole-carbaldehyde precursors into complex heterocycles, though solvent and catalyst optimization may be required .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization typically employs NMR spectroscopy (for structural confirmation), mass spectrometry (for molecular weight validation), and X-ray crystallography (for solid-state conformation analysis). For crystallographic refinement, programs like SHELXL are widely used to model anisotropic displacement parameters and resolve hydrogen bonding networks . Software suites such as WinGX and ORTEP facilitate visualization and geometric analysis of crystal structures .

Advanced Research Questions

Q. How can conformational variations in crystallographic data be resolved during structural analysis?

Conformational discrepancies (e.g., differing dihedral angles between triazole rings and substituents) may arise due to crystal packing effects or dynamic disorder. To address this:

  • Refine the structure using SHELXL with restraints for anisotropic displacement parameters .
  • Compare multiple datasets or apply twin refinement protocols if twinning is suspected .
  • Validate geometric parameters (e.g., Cremer-Pople puckering analysis for ring systems) against literature benchmarks .

Q. What experimental strategies optimize the compound’s reactivity in multicomponent reactions?

  • Solvent selection : Ethanol or DMF is often preferred for solubility and reaction efficiency .
  • Catalyst optimization : Basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution in triazole-carbaldehyde derivatives .
  • Temperature control : Reactions at 80°C balance yield and side-product minimization in Hantzsch-type syntheses .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically.

Q. How do steric and electronic effects of the 2-methylpropyl substituent influence biological activity?

The 2-methylpropyl group introduces steric bulk, potentially hindering enzyme binding, while its electron-donating properties may modulate electronic interactions. To assess this:

  • Perform docking studies using crystallographic data to predict binding affinities with target proteins (e.g., cholinesterases) .
  • Synthesize analogs with varying substituents (e.g., phenyl, pyridinyl) and compare bioactivity via enzymatic assays .

Methodological Guidance

Q. What are best practices for refining anisotropic displacement parameters in SHELXL?

  • Use the ISOR and DELU restraints to manage thermal motion artifacts in low-resolution datasets .
  • Validate refinement with Rfree cross-validation and check for overfitting using the GOF (Goodness-of-Fit) metric .
  • Apply TWIN commands for twinned crystals, ensuring correct HKLF 5 format for data input .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

  • Cross-validate NMR assignments : Compare experimental chemical shifts with DFT-calculated values for key protons (e.g., aldehyde H).
  • Reconcile bond lengths : If crystallographic data conflicts with expected bond lengths (e.g., C=O vs. C-O), re-exclude hydrogen bonding or disorder effects using PLATON or OLEX2 .

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